Enzymatic Potency and Kinome Selectivity: Enitociclib vs. Pan-CDK Inhibitor Dinaciclib and Selective Inhibitor Atuveciclib
Enitociclib exhibits an IC50 of 4 nM against CDK9 while displaying a 730-fold selectivity window over CDK2 (IC50 = 2920 nM) [1]. In contrast, the pan-CDK inhibitor Dinaciclib potently inhibits CDK2, CDK5, and CDK1 with IC50 values of 1 nM, 1 nM, and 3 nM respectively, offering no meaningful selectivity against CDK9 (IC50 = 4 nM) [1]. Compared to the selective CDK9 inhibitor Atuveciclib, Enitociclib demonstrates a wider selectivity margin against CDK2 (2920 nM vs. 1000 nM) [1]. Furthermore, a DiscoverX kinome panel revealed that at a concentration of 100 nM, Enitociclib inhibits fewer than 10% of 290+ non-CDK kinases tested, with GSK3α and IRAK1 being the only non-CDK kinases inhibited with a selectivity factor <50 (KD values: CDK9 = 1.3 nM; GSK3α = 7.4 nM; IRAK1 = 61 nM) [2].
| Evidence Dimension | Enzymatic IC50 for CDK2 (as a selectivity counter-screen) |
|---|---|
| Target Compound Data | IC50 = 2920 nM |
| Comparator Or Baseline | Dinaciclib: IC50 = 1 nM; Atuveciclib: IC50 = 1000 nM |
| Quantified Difference | Enitociclib is 2920-fold less potent against CDK2 than Dinaciclib, and 2.9-fold more selective against CDK2 than Atuveciclib. |
| Conditions | Biochemical enzymatic assays as compiled in a 2021 review of CDK9 inhibitors [1]. |
Why This Matters
High CDK2 selectivity minimizes confounding cell-cycle arrest phenotypes and potential toxicity liabilities associated with pan-CDK inhibition, ensuring that observed biological effects can be confidently attributed to CDK9 blockade.
- [1] PMC7919902. Table 1: Inhibitor Selectivity Profiles for Pan-CDK and Selective CDK9 Inhibitors. IC50 values in nM. View Source
- [2] Guide to Pharmacology (IUPHAR/BPS). Enitociclib Ligand Page. DiscoverX KD values. View Source
